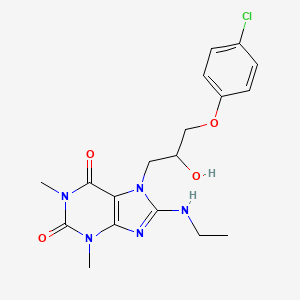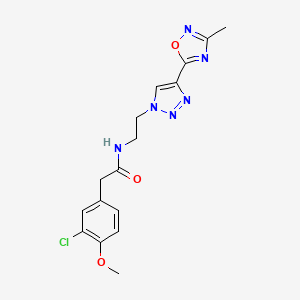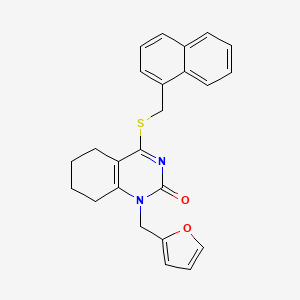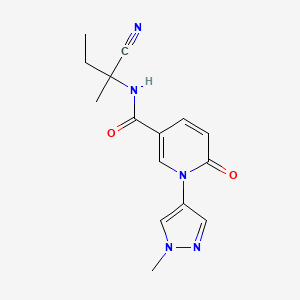
N-(2-Cyanobutan-2-yl)-1-(1-methylpyrazol-4-yl)-6-oxopyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Cyanobutan-2-yl)-1-(1-methylpyrazol-4-yl)-6-oxopyridine-3-carboxamide, also known as C16, is a small molecule inhibitor that has gained significant attention in the field of medicinal chemistry. This compound has shown promising results in various scientific research applications, particularly in the area of cancer treatment.
Mecanismo De Acción
The mechanism of action of N-(2-Cyanobutan-2-yl)-1-(1-methylpyrazol-4-yl)-6-oxopyridine-3-carboxamide involves the inhibition of the enzyme dihydroorotate dehydrogenase (DHODH). DHODH is a key enzyme in the de novo pyrimidine synthesis pathway, which is essential for the growth and proliferation of cancer cells. By inhibiting DHODH, N-(2-Cyanobutan-2-yl)-1-(1-methylpyrazol-4-yl)-6-oxopyridine-3-carboxamide disrupts the pyrimidine synthesis pathway, leading to the inhibition of cancer cell growth and induction of apoptosis.
Efectos Bioquímicos Y Fisiológicos
N-(2-Cyanobutan-2-yl)-1-(1-methylpyrazol-4-yl)-6-oxopyridine-3-carboxamide has been shown to have minimal toxicity in normal cells, indicating its potential as a selective anticancer agent. Additionally, N-(2-Cyanobutan-2-yl)-1-(1-methylpyrazol-4-yl)-6-oxopyridine-3-carboxamide has been found to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(2-Cyanobutan-2-yl)-1-(1-methylpyrazol-4-yl)-6-oxopyridine-3-carboxamide is its selectivity towards cancer cells, allowing for targeted therapy. However, the low solubility of N-(2-Cyanobutan-2-yl)-1-(1-methylpyrazol-4-yl)-6-oxopyridine-3-carboxamide in water can pose a challenge for its use in in vivo studies. Additionally, the relatively low yield of the synthesis method may limit its availability for large-scale experiments.
Direcciones Futuras
Several future directions for the study of N-(2-Cyanobutan-2-yl)-1-(1-methylpyrazol-4-yl)-6-oxopyridine-3-carboxamide include the investigation of its potential use in combination with other cancer treatments, the optimization of its synthesis method to increase yield and solubility, and the exploration of its potential use in the treatment of inflammatory diseases. Additionally, further studies on the mechanism of action of N-(2-Cyanobutan-2-yl)-1-(1-methylpyrazol-4-yl)-6-oxopyridine-3-carboxamide may lead to the development of more potent and selective inhibitors of DHODH.
Conclusion:
In conclusion, N-(2-Cyanobutan-2-yl)-1-(1-methylpyrazol-4-yl)-6-oxopyridine-3-carboxamide is a promising small molecule inhibitor that has shown potential for use in cancer treatment and other scientific research applications. Its selective targeting of cancer cells, minimal toxicity in normal cells, and anti-inflammatory effects make it a promising candidate for further study and development.
Métodos De Síntesis
The synthesis of N-(2-Cyanobutan-2-yl)-1-(1-methylpyrazol-4-yl)-6-oxopyridine-3-carboxamide involves several steps, including the reaction of 4-methyl-1H-pyrazole-3-carboxylic acid with isobutyryl chloride to form 1-isobutyryl-4-methyl-1H-pyrazole-3-carboxylic acid. This intermediate is then reacted with 2-cyanobutanoyl chloride to produce N-(2-Cyanobutan-2-yl)-1-(1-methylpyrazol-4-yl)-6-oxopyridine-3-carboxamide. The yield of the final product is approximately 60%.
Aplicaciones Científicas De Investigación
N-(2-Cyanobutan-2-yl)-1-(1-methylpyrazol-4-yl)-6-oxopyridine-3-carboxamide has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of various cancer cells, including breast, lung, and prostate cancer cells. Additionally, N-(2-Cyanobutan-2-yl)-1-(1-methylpyrazol-4-yl)-6-oxopyridine-3-carboxamide has been found to induce apoptosis, or programmed cell death, in cancer cells. This compound has also been investigated for its potential use in combination with other cancer treatments, such as chemotherapy and radiation therapy.
Propiedades
IUPAC Name |
N-(2-cyanobutan-2-yl)-1-(1-methylpyrazol-4-yl)-6-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O2/c1-4-15(2,10-16)18-14(22)11-5-6-13(21)20(8-11)12-7-17-19(3)9-12/h5-9H,4H2,1-3H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJXBWUBJRBDBRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C#N)NC(=O)C1=CN(C(=O)C=C1)C2=CN(N=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Cyanobutan-2-yl)-1-(1-methylpyrazol-4-yl)-6-oxopyridine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(4-fluorophenyl)ethyl]-N-methylamine hydrochloride](/img/no-structure.png)
![N-[1-[3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl]-N-methylpyrrolidine-1-sulfonamide](/img/structure/B2771810.png)
![4-Bromobicyclo[2.2.2]octan-1-amine hydrochloride](/img/structure/B2771811.png)
![Ethyl 2-[(4-methylphenyl)sulfanyl]propanoate](/img/structure/B2771813.png)
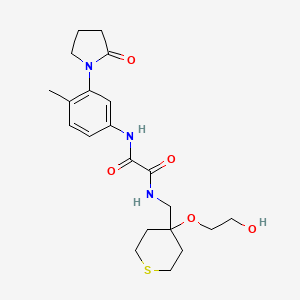
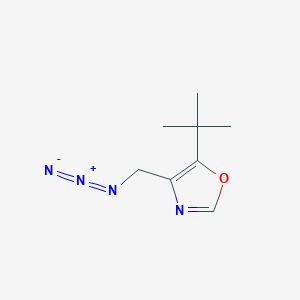
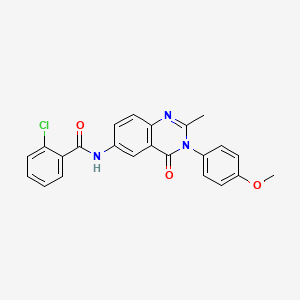
![N-[2-(Trifluoromethyl)-1,3-benzodioxol-2-yl]prop-2-enamide](/img/structure/B2771823.png)
![5-(Ethoxycarbonyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2771824.png)
![2,5-dichloro-N-[(2-cyclopropyl-1,3-thiazol-4-yl)methyl]pyridine-4-carboxamide](/img/structure/B2771825.png)
![(E)-3-[2-Bromo-4-(2-hydroxyethoxy)phenyl]-2-cyanoprop-2-enamide](/img/structure/B2771826.png)
